molecular formula C4H9BrO B1268092 1-Bromo-3-methoxypropane CAS No. 36865-41-5

1-Bromo-3-methoxypropane

Cat. No. B1268092
CAS RN: 36865-41-5
M. Wt: 153.02 g/mol
InChI Key: CEVMYGZHEJSOHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Bromo-3-methoxypropane often involves the use of bromine-containing precursors and methoxy groups. A notable method includes the dehydrohalogenation of tribromomethoxypropane to yield dibromomethoxypropenes, which can undergo further chemical transformations (Edvardsen, Benneche, & Tius, 2000). Another approach involves the reaction of bromonitroalkanes with nucleophiles, illustrating the versatility of bromo compounds in synthetic chemistry (B. C. Challis & T. Yousaf, 1991).

Molecular Structure Analysis

The molecular structure of related bromo and methoxy compounds has been studied through various techniques, including X-ray diffraction. These studies reveal the spatial arrangement and bonding characteristics of the molecules, highlighting the impact of bromo and methoxy substituents on the overall molecular configuration (V. Sergienko, V. L. Abramenko, & Yu. E. Gorbunova, 2019).

Chemical Reactions and Properties

1-Bromo-3-methoxypropane and similar compounds participate in a variety of chemical reactions, demonstrating their utility as intermediates in organic synthesis. For example, the reaction of geminal bromonitroalkanes with nucleophiles showcases the diverse reactivity and potential applications of these compounds in synthesizing more complex molecules (B. C. Challis & T. Yousaf, 1991).

Scientific Research Applications

Tetrahydropyranyl Protecting Group

1-Bromo-3-methoxypropane, under certain conditions, can be a precursor to valuable chemical intermediates like 3-bromo-2-methoxypropene. This compound can act as a masked acetonyl bromide, a useful reagent in organic synthesis. In a study by Horning, Kavadias, and Muchowski (1970), it was demonstrated that the pyrolytic elimination of methanol from bromoacetone dimethyl ketal can lead to significant chemical utility in the formation of enol ethers, which are important in various synthetic applications (Horning, Kavadias & Muchowski, 1970).

Versatile Reagent in Skraup-Type Synthesis

Lamberth et al. (2014) explored the use of 2,2,3-Tribromopropanal, a related compound to 1-Bromo-3-methoxypropane, in the synthesis of 3-bromoquinolin-6-ols via Skraup-type synthesis. This method involves the transformation of nitro- and methoxyanilines into bromoquinolines, which are key intermediates in the synthesis of various pharmaceuticals and organic compounds (Lamberth et al., 2014).

Synthesis of Amino Methoxypropanes

D’hooghe et al. (2006) described a process where 1-arylmethyl-2-(bromomethyl)aziridines were converted to 2-amino-1-aryloxy-3-methoxypropanes. This research demonstrates the potential of bromo-methoxy compounds in synthesizing complex organic molecules, which can have applications in pharmaceutical and materials science (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).

Radical Cyclisation to Tetrahydrofuran Derivatives

A study by Esteves, Ferreira, and Medeiros (2007) investigated the electrochemical reduction of bromomethoxy compounds in generating tetrahydrofuran derivatives. These derivatives are significant in the synthesis of various bioactive molecules and can be crucial in pharmaceutical research (Esteves, Ferreira & Medeiros, 2007).

Safety And Hazards

Safety data sheets indicate that 1-Bromo-3-methoxypropane is a flammable liquid and vapour . It can cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

1-bromo-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMYGZHEJSOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335324
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methoxypropane

CAS RN

36865-41-5
Record name 1-Bromo-3-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36865-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
S Ravichandar, CD Wilfred… - MATEC Web of …, 2017 - matec-conferences.org
… Chemicals such as imidazole and 1-bromo-3methoxypropane and solvents, ie methanol and acetonitrile, were purchased from Merck, Malaysia. Acrylonitrile was of Sigma Aldrich, …
Number of citations: 2 www.matec-conferences.org
PG Gassman, BL Fox - The Journal of Organic Chemistry, 1966 - ACS Publications
… Alkylation of this anion with 1 -bromo-3-methoxypropane followed by reduction ofthe resulting lactam with lithium aluminum hydride afforded the expected amine, l-methyl-3(3-…
Number of citations: 38 pubs.acs.org
DK Semyonov, MY Stogniy, KY Suponitsky, IB Sivaev - Inorganics, 2023 - mdpi.com
… -C 2 B 10 H 11 (n = 2, 3) were prepared by the alkylation of the trimethylammonium salt of 1-mercapto-ortho-carborane with 1-bromo- 2-methoxyethane and 1-bromo-3-methoxypropane…
Number of citations: 1 www.mdpi.com
JAN DEKKER, J BOERSMA - Organometallic Syntheses, 2013 - books.google.com
… -substi ropyl hali 1-Bromo-3-methoxypropane (bp 131 at 760 mm Hg) is prepared from 1, 3-dibromopropane and NaOMe in methanol.” 1-Chloro-3-methylthiopropane (bp 52-54 at 14 …
Number of citations: 0 books.google.com
A Ueno, N Ae, H Terauchi, K Fujimoto… - … Process Research & …, 2015 - ACS Publications
… that it contained corresponding bromides that would lead to these impurities (ie, methyl bromide, 1-bromo-2-ethoxyethane, 1-bromo-2-chloroethane, 1-bromo-3-methoxypropane, and 1-…
Number of citations: 1 pubs.acs.org
C Zhi, ZY Long, J Gambino, WC Xu… - Journal of medicinal …, 2003 - ACS Publications
… of 1,3-propanediol with iodomethane gave 3-methoxy-1-propanol, which reacted with N-bromosuccinimide in the presence of triphenylphosphine to give 1-bromo-3-methoxypropane. …
Number of citations: 63 pubs.acs.org
Y Hu, F Sun, Q Yuan, J Du, L Hu, Z Gu, Q Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
… The preparation of compound 2 started from alkylation of commercially available compound 4 with 1-bromo-3‑methoxypropane to give compound 5. Ester hydrolysis and chlorination …
Number of citations: 2 www.sciencedirect.com
H Wu, X Li, L Yang, W Chen, C Zou, W Deng… - Organic …, 2022 - ACS Publications
… With bromocyclopentane, 4-bromotetrahydropyran, and 1-bromo-3-methoxypropane as coupling partners, which showed good reactivity in the reaction with 1, 19–21, respectively, were …
Number of citations: 4 pubs.acs.org
PG Gassman, BL Fox - Chemical Communications (London), 1966 - pubs.rsc.org
THE unusual absence of alkyl migration in the Stieglitz rearrangement of hydroxylamines and in the related rearrangement of N-halogeno-amines has recently been noted. 192 We …
Number of citations: 2 pubs.rsc.org
KC Brannock, HE Davis - The Journal of Organic Chemistry, 1966 - ACS Publications
… Alkylation of this anion with 1 -bromo-3-methoxypropane followed by reduction ofthe resulting lactam with lithium aluminum hydride afforded the expected amine, l-methyl-3(3-…
Number of citations: 11 pubs.acs.org

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